molecular formula C11H15BrCl3NO B14006459 2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol CAS No. 6304-72-9

2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol

Cat. No.: B14006459
CAS No.: 6304-72-9
M. Wt: 363.5 g/mol
InChI Key: WTWYWWNLYJWEOS-UHFFFAOYSA-N
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Description

2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a bromo group on the phenol ring and a bis(2-chloroethyl)aminomethyl group, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol typically involves the reaction of 4-bromo-phenol with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reactants: 4-bromo-phenol and bis(2-chloroethyl)amine.

    Solvent: A suitable organic solvent such as dichloromethane or chloroform.

    Catalyst: A base such as triethylamine to facilitate the reaction.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenol group can be oxidized to form quinones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted phenols or amines.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol involves its interaction with cellular targets. The bis(2-chloroethyl)aminomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This property is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by interfering with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl)amine hydrochloride: Known for its use in chemotherapy.

    4-Bromo-2-chlorophenol: Similar structure but lacks the bis(2-chloroethyl)aminomethyl group.

    2-Chloroethylamine hydrochloride: Used in the synthesis of various organic compounds.

Uniqueness

2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol is unique due to the combination of the bromo group and the bis(2-chloroethyl)aminomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6304-72-9

Molecular Formula

C11H15BrCl3NO

Molecular Weight

363.5 g/mol

IUPAC Name

2-[bis(2-chloroethyl)aminomethyl]-4-bromophenol;hydrochloride

InChI

InChI=1S/C11H14BrCl2NO.ClH/c12-10-1-2-11(16)9(7-10)8-15(5-3-13)6-4-14;/h1-2,7,16H,3-6,8H2;1H

InChI Key

WTWYWWNLYJWEOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CN(CCCl)CCCl)O.Cl

Origin of Product

United States

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